molecular formula C7H17N3O2 B142319 tert-Butyl (2-hydrazinylethyl)carbamate CAS No. 156090-81-2

tert-Butyl (2-hydrazinylethyl)carbamate

Cat. No.: B142319
CAS No.: 156090-81-2
M. Wt: 175.23 g/mol
InChI Key: FPNJNJXOZGNXBE-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydrazinylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydrazinylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yields and purity. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-hydrazinylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-hydrazinylethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Biology: In biological research, this compound is used to protect amine groups in biomolecules during chemical modifications. It helps in studying the structure and function of proteins and other biomolecules.

Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group in drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydrazinylethyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine group for further reactions. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in various chemical and biological processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another carbamate used as a protecting group for amines.

    tert-Butyl N-hydroxycarbamate: Used in similar applications but with different reactivity.

    tert-Butyl carbazate: Used in peptide synthesis and other organic reactions.

Uniqueness: tert-Butyl (2-hydrazinylethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where selective protection of amine groups is required, such as in peptide synthesis and pharmaceutical development.

Biological Activity

tert-Butyl (2-hydrazinylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, backed by various studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H16N2O2\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2

This compound is synthesized through the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of hydrazine-based carbamates that exhibit diverse biological activities.

1. Anti-inflammatory Activity

Studies have shown that derivatives of carbamate compounds exhibit significant anti-inflammatory properties. For instance, a series of substituted phenylcarbamates demonstrated promising inhibition of inflammation in vivo, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced paw edema in rats .

Table 1: Inhibition Percentages of Anti-inflammatory Activity

CompoundInhibition Percentage (%)
Compound 4a54.239
Compound 4i42.150
Compound 4j39.021

These results indicate that modifications on the hydrazine moiety can enhance anti-inflammatory efficacy.

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various strains, including Mycobacterium tuberculosis (Mtb). A study identified novel hydrazine derivatives that showed selective antibacterial activity while minimizing cytotoxic effects on mammalian cells .

Table 2: Antibacterial Activity Against Mtb

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (CC50)
Hydrazine Derivative A5 µg/mL>100 µg/mL
Hydrazine Derivative B10 µg/mL>100 µg/mL

These findings suggest that structural modifications can lead to compounds with high antibacterial activity and low toxicity.

3. Anticancer Activity

Research into the anticancer properties of hydrazine derivatives has also yielded promising results. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) .

Table 3: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound XHepG212.5
Compound YPC1215.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential for these compounds in cancer therapy.

Case Studies

Several case studies have been documented regarding the efficacy of hydrazine derivatives in treating inflammatory conditions and infections:

  • Case Study 1 : A study involving a series of hydrazine derivatives showed that modifications at specific sites significantly enhanced their anti-inflammatory effects without increasing toxicity .
  • Case Study 2 : Another investigation highlighted the antibacterial activity of a benzodiazole-substituted hydrazine derivative against drug-resistant strains of Mtb, emphasizing its potential as a new therapeutic agent .

Properties

IUPAC Name

tert-butyl N-(2-hydrazinylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)9-4-5-10-8/h10H,4-5,8H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNJNJXOZGNXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640525
Record name tert-Butyl (2-hydrazinylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156090-81-2
Record name tert-Butyl (2-hydrazinylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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